
2-Chloro-7-methoxyquinazolin-4(3H)-one
Overview
Description
2-Chloro-7-methoxyquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary target of 2-Chloro-7-methoxyquinazolin-4(3H)-one is often a specific protein or enzyme within the biological system. Unfortunately, I couldn’t find specific information on its exact target. However, quinazoline derivatives are known to interact with various kinases, including receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs). These kinases play crucial roles in cell signaling, proliferation, and survival .
- By interfering with kinase function, these compounds may alter cell growth, differentiation, and apoptosis. The specific interactions with the target protein determine the downstream consequences .
Target of Action
Mode of Action
Biological Activity
2-Chloro-7-methoxyquinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro substituent at the 2-position and a methoxy group at the 7-position of the quinazoline ring, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common synthetic route includes heating a mixture of starting materials with specific reagents to achieve the desired yield. For instance, one method reports a yield of 67% when reacting with 1,1-dimethoxypropan-2-amine at elevated temperatures .
Antimicrobial Properties
Recent studies have demonstrated that quinazoline derivatives, including this compound, exhibit significant antimicrobial activity. For example, compounds derived from this scaffold have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro assays have reported that related quinazoline compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. The mechanism often involves the inhibition of kinases or other proteins critical for tumor progression .
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study explored the structure-activity relationships (SAR) of quinazoline derivatives against Mycobacterium tuberculosis, highlighting that certain modifications can enhance potency against this pathogen .
- SARS-CoV-2 Activity : Another investigation focused on related quinazoline derivatives showing antiviral effects against SARS-CoV-2, with some compounds exhibiting IC50 values as low as 0.23 μM without significant cytotoxicity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancerous cells.
- Receptor Interaction : It can also modulate receptor activity, impacting cellular signaling cascades that promote cell survival and proliferation.
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-Chloro-7-methoxyquinazolin-4(3H)-one as an anticancer agent. Quinazoline derivatives are known for their ability to inhibit various kinases, particularly the epidermal growth factor receptor (EGFR), which is often mutated in non-small cell lung cancer (NSCLC).
Case Study: EGFR Inhibition
In a study exploring new inhibitors for EGFR mutations, compounds structurally related to this compound were synthesized and evaluated. The findings indicated that these compounds exhibited selective inhibition against mutant forms of EGFR, with significant potency observed in the L858R and Del19 mutations, which are common in NSCLC patients. The IC50 values for these mutants were reported to be in the submicromolar range, demonstrating the compound's potential as a targeted therapy for resistant cancer forms .
Synthesis and Methodological Applications
The synthesis of this compound has been optimized through various methodologies that enhance yield and purity. This compound serves as a building block for further chemical modifications, making it valuable in synthetic organic chemistry.
Synthesis Optimization
A notable synthesis route involves the reaction of 2-amino-N-benzylbenzamide with various reagents under controlled conditions, yielding high purity products suitable for biological testing. The optimization studies have shown that using specific solvents can significantly improve yields—up to 89% in some cases .
Biological Properties Beyond Cancer
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Some studies suggest that quinazoline derivatives possess antibacterial properties, potentially useful against resistant strains of bacteria .
- Anti-inflammatory Effects : There is emerging evidence that certain quinazoline compounds exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or chronic inflammatory diseases .
Properties
IUPAC Name |
2-chloro-7-methoxy-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKYECPVPJPSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697216 | |
Record name | 2-Chloro-7-methoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20197-98-2 | |
Record name | 2-Chloro-7-methoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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